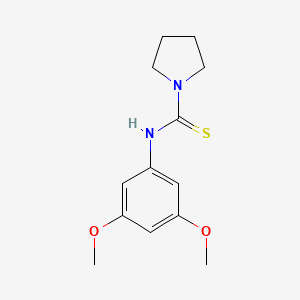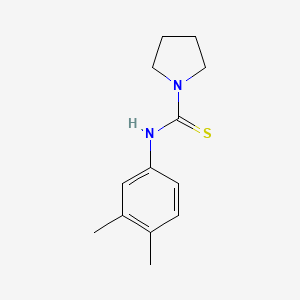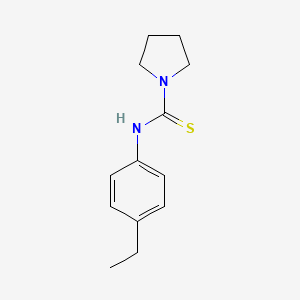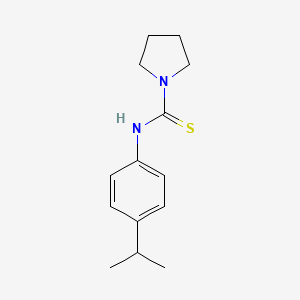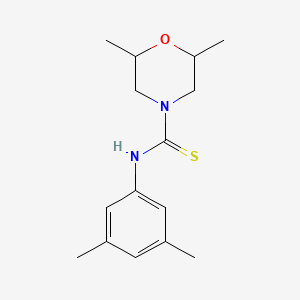
N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide
描述
N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in various fields of research. DMPT is a thioamide derivative and is a white, crystalline powder that is soluble in water and organic solvents. The compound has been found to have a variety of biochemical and physiological effects, making it a valuable research tool for scientists.
作用机制
The exact mechanism of action of N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to increase the expression of genes involved in cell growth and differentiation, as well as the release of various neurotransmitters, including dopamine and serotonin. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to have a variety of biochemical and physiological effects, including increased growth and feed intake in animals, inhibition of cancer cell growth, and increased neurotransmitter release. It has also been found to increase the expression of genes involved in cell growth and differentiation, as well as the activation of the AMPK pathway. These effects make N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide a valuable research tool for scientists studying various aspects of biology and medicine.
实验室实验的优点和局限性
One advantage of using N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments is its ability to increase the release of neurotransmitters, making it a potential tool for studying the mechanisms of synaptic plasticity. It has also been found to have anti-cancer properties, making it a potential tool for studying cancer cell growth. However, one limitation of using N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments is its potential toxicity, as high doses of the compound have been found to cause liver damage in animals.
未来方向
There are several future directions for research involving N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide. One potential area of research is the development of N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide as a feed additive for livestock, as it has been found to increase growth and feed intake in animals. Another potential area of research is the development of N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanisms of action of N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide and its potential applications in various fields of research.
科学研究应用
N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been extensively studied for its potential applications in various fields of research, including agriculture, medicine, and neuroscience. In agriculture, N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to increase the growth and feed intake of animals, making it a potential feed additive for livestock. In medicine, N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In neuroscience, N-(3,5-dimethylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to increase the release of neurotransmitters, making it a potential tool for studying the mechanisms of neurotransmitter release and synaptic plasticity.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-10-5-11(2)7-14(6-10)16-15(19)17-8-12(3)18-13(4)9-17/h5-7,12-13H,8-9H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSGVDMMWFPLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824046 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,5-dimethylphenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



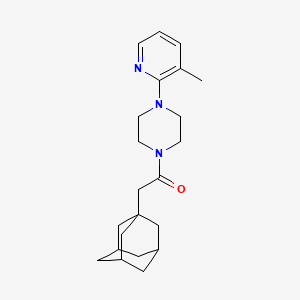
![N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4287309.png)



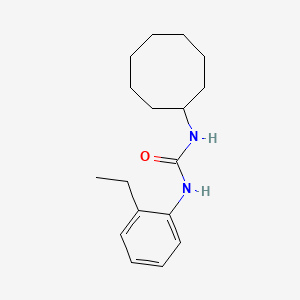
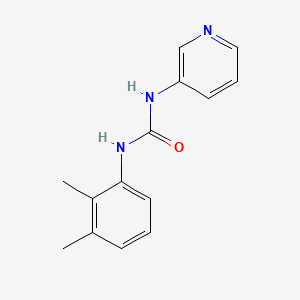
![N-(3-{[(1-naphthylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4287370.png)

